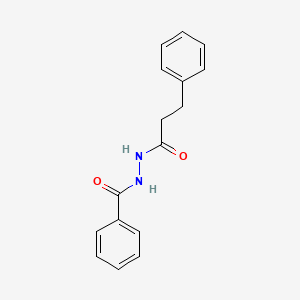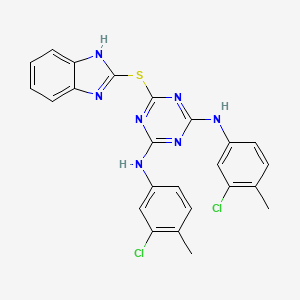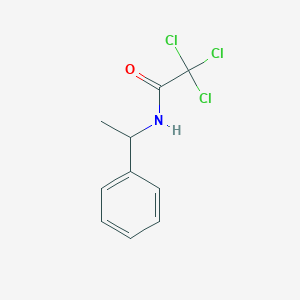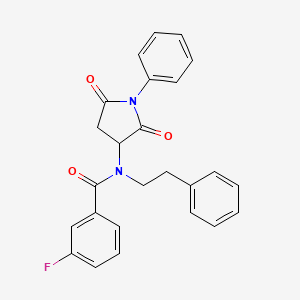
N'-(3-phenylpropanoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol It is a derivative of benzohydrazide, characterized by the presence of a phenylpropanoyl group attached to the nitrogen atom of the benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of benzohydrazide with 3-phenylpropanoic acid or its derivatives. One common method is the condensation reaction between benzohydrazide and 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(3-phenylpropanoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzohydrazide derivatives .
Applications De Recherche Scientifique
N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: This compound is similar in structure but has a benzylidene group instead of a phenylpropanoyl group.
2-hydroxy-N’-(propan-2-ylidene)benzohydrazide: This compound has a hydroxy group and a propan-2-ylidene group, making it structurally similar but functionally different.
Uniqueness
N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific phenylpropanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C16H16N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
Clé InChI |
PJRVFEMYDNQHRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,3S,3aR,8bR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12459632.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(butylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12459634.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B12459647.png)
![3,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12459649.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12459658.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl acetate](/img/structure/B12459664.png)
![Ethyl 4-[2-(3-chlorophenoxy)ethyl]piperazine-1-carboxylate ethanedioate](/img/structure/B12459672.png)
![4-ethyl-2-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12459680.png)

![4-Cyclohexyl-1-{[3-(trifluoromethyl)phenyl]carbamothioyl}piperidine-4-carboxamide](/img/structure/B12459686.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12459695.png)

